Tridecanedinitrile

Description

Properties

CAS No. |

6006-37-7 |

|---|---|

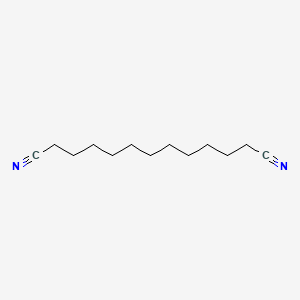

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

tridecanedinitrile |

InChI |

InChI=1S/C13H22N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-11H2 |

InChI Key |

RMWAOHBYAMMDGT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC#N)CCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,11-dibromoundecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by cyano groups .

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tridecanedinitrile undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of this compound yields tridecanoic acid.

Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, Pd/C catalyst.

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).

Substitution: Nucleophiles like amines or alcohols.

Major Products:

Reduction: Tridecanediamine.

Hydrolysis: Tridecanoic acid.

Substitution: Various substituted tridecanes.

Scientific Research Applications

Tridecanenitrile, a nitrile compound with a tridecane chain and the chemical formula C13H25N, is primarily used in organic synthesis and various industrial applications. It has garnered attention for its potential biological activities and applications in medicine.

Preparation Methods

Tridecanenitrile can be synthesized through different methods, including the reaction of tridecanol with cyanogen bromide in the presence of a base. Another common method involves the dehydration of tridecanamide using phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). In industrial settings, this compound is often produced via the catalytic dehydration of tridecanamide, typically involving the use of high temperatures and specific catalysts to ensure efficient conversion.

Chemical Reactions Analysis

Tridecanenitrile undergoes various chemical reactions:

- Hydrolysis: Converts it to tridecanoic acid in the presence of water and an acid or base catalyst.

- Reduction: Reduces to tridecanamine using reducing agents like lithium aluminum hydride (LiAlH₄).

- Substitution: The cyano group can be substituted with other functional groups under specific conditions.

Scientific Research Applications

Tridecanenitrile has diverse applications in scientific research:

- Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other compounds.

- Biology: It is investigated for its potential biological activities and interactions with biomolecules.

- Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

- Industry: It is utilized in the production of specialty chemicals and materials.

Biological Activities

Tridecanenitrile has been studied for various biological activities:

- Antimicrobial Activity: It has shown potential antimicrobial properties against certain bacterial strains, indicating its usefulness in developing antibacterial agents.

- Cytotoxic Effects: Some studies report that nitriles can exhibit cytotoxic effects on cancer cells, suggesting a possible role in cancer therapy.

- Enzyme Inhibition: Nitriles have been noted for their ability to inhibit specific enzymes, which can be leveraged in drug design to target diseases associated with enzyme dysfunction.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of tridecanenitrile against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that tridecanenitrile induced apoptosis at concentrations above 75 µM. The compound was found to affect cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 75 |

| HeLa (Cervical Cancer) | 90 |

| A549 (Lung Cancer) | 85 |

Mechanism of Action

The mechanism of action of tridecanedinitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano groups are converted to amines, which can then interact with various biological targets. The molecular pathways involved include nucleophilic attack and subsequent transformations .

Comparison with Similar Compounds

Tridecanenitrile vs. Acetonitrile

Acetonitrile (C₂H₃N, CAS 75-05-8) is a simple, short-chain nitrile widely used as a solvent and intermediate in organic synthesis. Key differences include:

Tridecanenitrile’s extended hydrocarbon chain reduces its volatility and water solubility compared to acetonitrile, making it more suitable for non-polar reaction environments.

Tridecanenitrile vs. (Triphenylphosphoranylidene)acetonitrile

(Triphenylphosphoranylidene)acetonitrile (C₂₀H₁₅NP, CAS 15598-44-8) is a specialized nitrile derivative with a phosphoranylidene group. Unlike tridecanenitrile, it is used in coordination chemistry and catalysis due to its ability to act as a ligand for transition metals .

The phosphine moiety in (triphenylphosphoranylidene)acetonitrile enables unique reactivity in metal-mediated reactions, contrasting with tridecanenitrile’s role as a passive solvent or intermediate.

Comparison with Other Long-Chain Nitriles

- Chain Length vs. Physical Properties : Longer chains (e.g., C₁₃ in tridecanenitrile) increase melting/boiling points and decrease solubility in polar solvents compared to shorter analogs like hexanenitrile (C₆H₁₁N).

- Thermal Stability : Tridecanenitrile’s stability under standard conditions aligns with typical aliphatic nitriles, which decompose only at elevated temperatures .

Q & A

Q. How should researchers structure a systematic review on this compound’s applications in polymer chemistry?

- Methodological Answer : Follow PRISMA guidelines: define search terms (e.g., "this compound copolymerization"), screen databases (SciFinder, PubMed), and assess study quality via ROBIS tool. Synthesize findings thematically (e.g., mechanical properties, degradation rates) and highlight gaps for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.